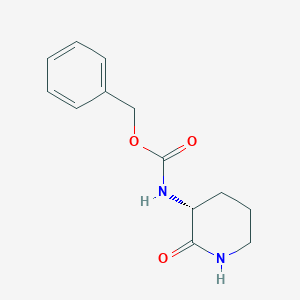

(R)-Benzyl (2-oxopiperidin-3-yl)carbamate

Description

Contextual Significance of Chiral Carbamates in Contemporary Organic Synthesis

Chiral carbamates are a class of organic compounds of immense importance in modern synthetic chemistry. Their significance stems primarily from their dual role as both protecting groups and chiral directing groups. The carbamate (B1207046) functional group, particularly the benzyl (B1604629) carbamate (Cbz or Z-group), is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its susceptibility to clean removal via methods like catalytic hydrogenation. semanticscholar.org

The incorporation of chirality into the carbamate structure or the use of carbamates in conjunction with a chiral molecule allows for stereoselective transformations. nih.gov For instance, N-carbamate groups can assist in directing the stereochemical outcome of reactions at neighboring centers. nih.gov The development of catalytic asymmetric methods to produce chiral compounds, including carbamates, is a major focus of research. uni.lugoogle.com Copper-catalyzed reactions, for example, have been developed for the asymmetric synthesis of axially chiral carbamates, showcasing the ongoing innovation in this area. uni.lugoogle.com These methods provide access to enantiomerically enriched molecules that are crucial for the pharmaceutical industry. uni.lu

Overview of the Piperidinone Scaffold in Natural Products and Bioactive Molecules

The piperidine (B6355638) ring and its oxidized form, piperidinone, are among the most prevalent nitrogen-containing heterocyclic scaffolds found in natural products and pharmaceutical drugs. nih.govepa.gov This structural motif is a core component of numerous bioactive molecules, demonstrating a wide range of biological activities. nih.govnih.gov The prevalence of the piperidine scaffold is so high that it is found in a significant percentage of all FDA-approved drugs that contain a nitrogen heterocycle. google.com

The substitution pattern on the piperidine ring is critical for its biological function, and the development of synthetic methods to access polysubstituted piperidines in a stereocontrolled manner is a key area of synthetic research. google.comnih.gov Many modern pharmaceuticals feature a chiral piperidine core, which is essential for their therapeutic efficacy. pharmaffiliates.com The development of these drugs relies on the availability of synthetic routes that can produce these chiral piperidine structures efficiently and with high enantiomeric purity. pharmaffiliates.com

| Molecule | Therapeutic Area/Function | Reference |

|---|---|---|

| Niraparib | Anticancer (PARP Inhibitor) | pharmaffiliates.comgoogle.com |

| Linagliptin | Antidiabetic (DPP-IV Inhibitor) | google.com |

| Donepezil | Alzheimer's Disease (AChE Inhibitor) | nih.govepa.gov |

| Preclamol | Antipsychotic Agent | google.compharmaffiliates.com |

| Tiagabine | Anticonvulsant | google.compharmaffiliates.com |

Research Trajectory and Importance of (R)-Benzyl (2-oxopiperidin-3-yl)carbamate as a Chiral Precursor

This compound serves as a crucial chiral building block, primarily for the synthesis of pharmaceuticals containing the (R)-3-aminopiperidine core structure. bldpharm.comsemanticscholar.org Chiral 3-aminopiperidine derivatives are key intermediates in the synthesis of several important drugs, including inhibitors of Dipeptidyl Peptidase IV (DPP-IV) and Poly(ADP-ribose) polymerase (PARP). google.comnih.govgoogle.com

The value of this compound lies in its specific stereochemistry and the presence of orthogonal protecting groups. The benzyl carbamate (Cbz) group protects the amine functionality, allowing for selective reactions elsewhere in the molecule. This Cbz group can be removed under specific conditions, typically catalytic hydrogenation, to reveal the free amine. The lactam (cyclic amide) within the piperidinone ring can be reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride, which converts the 2-oxopiperidine to a piperidine. nih.gov

This strategic combination makes the compound an ideal precursor for (R)-3-aminopiperidine. For instance, (R)-3-aminopiperidine hydrochloride is a key intermediate for the synthesis of the antidiabetic drug Linagliptin. google.com Similarly, the PARP inhibitor Niraparib, used in cancer therapy, contains a (3S)-piperidin-3-yl moiety, which corresponds to the (R)-configuration based on Cahn-Ingold-Prelog priority rules. pharmaffiliates.comgoogle.com The synthesis of such drugs often involves the coupling of the chiral piperidine fragment with other complex aromatic systems. The use of a stable, crystalline, and enantiomerically pure precursor like this compound facilitates these complex multi-step syntheses, ensuring the correct stereochemistry in the final active pharmaceutical ingredient.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(3R)-2-oxopiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHNKJHAXXEKFU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C(=O)NC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457668 | |

| Record name | Benzyl [(3R)-2-oxopiperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722499-65-2 | |

| Record name | Benzyl [(3R)-2-oxopiperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis of R Benzyl 2 Oxopiperidin 3 Yl Carbamate and Its Chiral Analogues

Methodologies for Asymmetric Synthesis of the (R)-2-oxopiperidin-3-yl Moiety

The cornerstone of synthesizing the target compound is the creation of the chiral (R)-3-amino-2-oxopiperidine core. The methods to achieve this are diverse, reflecting the broader evolution of asymmetric synthesis. Key approaches include starting with inherently chiral molecules and imposing stereocontrol during the ring-formation step itself.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.net This approach leverages the existing stereochemistry of the starting material to direct the formation of new stereocenters in the target molecule. Proteinogenic α-amino acids are particularly valuable in this regard. researchgate.net For instance, L-glutamic acid can serve as a precursor for chiral piperidinone derivatives. A synthetic route starting from (S)-5-carbethoxy-2-pyrrolidinone, derived from L-glutamic acid, can be used to produce (S)-5-(hydroxymethyl)-2-pyrrolidinone, a versatile intermediate for various substituted lactams without racemization at the alpha-carbon. researchgate.net Similarly, D-(+)-proline has been used as a starting point for the total synthesis of more complex alkaloids containing piperidine (B6355638) rings. researchgate.net These methods transfer the inherent chirality of the amino acid to the final product, providing a reliable pathway to enantiopure piperidinone scaffolds.

Establishing the stereocenter during the formation of the piperidinone ring is a powerful strategy that often relies on asymmetric catalysis. These methods build the chiral architecture from prochiral substrates, offering flexibility and efficiency.

Several modern catalytic methods have been developed for the enantioselective synthesis of chiral piperidines and their precursors:

Catalytic Asymmetric Cyclization: Chiral catalysts can orchestrate domino reactions where multiple bonds are formed in a sequence with high stereocontrol. For example, a chiral phosphoric acid can catalyze the domino cyclization of N,N′-dialkyl thioureas with β,γ-unsaturated α-ketoesters to construct two C-N bonds and generate chiral thiohydantoins with excellent enantioselectivities (up to 97% ee). rsc.org This principle of organocatalytic asymmetric cyclization is applicable to the formation of other nitrogen-containing heterocycles.

Asymmetric Reductive Heck Reaction: A rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a dihydropyridine (B1217469) derivative provides a versatile route to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govsnnu.edu.cnorganic-chemistry.org This method can then be followed by further reduction to yield the corresponding enantioenriched piperidines. nih.govsnnu.edu.cn

Catalytic Asymmetric Ring-Opening/Cross-Metathesis: Molybdenum and ruthenium catalysts have been employed in the enantioselective synthesis of piperidines through catalytic asymmetric ring-opening followed by cross-metathesis reactions, demonstrating another avenue for stereocontrolled synthesis. nih.gov

These catalytic approaches offer distinct advantages in controlling the absolute and relative stereochemistry of the piperidinone ring.

Table 1: Comparison of Selected Asymmetric Synthesis Methods for Piperidine Ring Formation

| Method | Catalyst Type | Key Transformation | Stereochemical Outcome | Reference(s) |

|---|---|---|---|---|

| Asymmetric Reductive Heck | Rhodium/(S)-Segphos | Carbometalation of dihydropyridine | High yield, excellent enantioselectivity | nih.govsnnu.edu.cnorganic-chemistry.org |

| Asymmetric Cyclization | Chiral Phosphoric Acid | Domino Cyclization | High yields, up to 97% ee | rsc.org |

| Asymmetric Ring-Opening | Molybdenum/Ruthenium | Ring-opening/Cross-metathesis | Enantioselective | nih.gov |

Advanced Carbamate (B1207046) Formation Reactions in the Synthesis of (R)-Benzyl (2-oxopiperidin-3-yl)carbamate

Once the chiral 3-aminopiperidin-2-one (B154931) is obtained, the next crucial step is the introduction of the benzyl (B1604629) carbamate functionality. This is a protection step that converts the nucleophilic amine into a less reactive carbamate. organic-chemistry.org

The most common method for this transformation is the reaction of the amine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which typically involve an aqueous base like sodium carbonate. total-synthesis.com This reaction is an attack of the amine on the highly reactive chloroformate, with the base serving to neutralize the HCl byproduct. total-synthesis.com

Beyond this classical approach, several other methods for carbamate synthesis have been developed:

Transcarbamation: This process involves the interchange of the alkoxy group of an existing carbamate. Benzyl carbamates can be converted to other alkyl carbamates using reagents like potassium carbonate in various alcohols. chemrxiv.org Tin derivatives have also been used to catalyze transcarbamoylation reactions. chemrxiv.org

Synthesis from Urea (B33335): Benzyl carbamate can be synthesized by reacting urea with benzyl alcohol, often using a catalyst under heat. google.comchemicalbook.com This method is economically advantageous and avoids the use of phosgene (B1210022) derivatives.

Curtius Rearrangement: A one-pot conversion of carboxylic acids to carbamates can be achieved via a Curtius rearrangement, using reagents like propylphosphonic anhydride (B1165640) (T3P®) in combination with an azide (B81097) source and an alcohol. researchgate.net

Table 2: Selected Reagents for Benzyl Carbamate Formation

| Reagent(s) | Method | Conditions | Reference(s) |

|---|---|---|---|

| Benzyl Chloroformate (Cbz-Cl) / Base | Direct Carbamoylation | Schotten-Baumann (e.g., Na₂CO₃, H₂O) | total-synthesis.com |

| Urea / Benzyl Alcohol | Direct Synthesis | Catalytic, 140-180°C, reduced pressure | google.comchemicalbook.com |

| Benzyl Carbamate / Alcohol | Transcarbamation | K₂CO₃, heat | chemrxiv.org |

| Carboxylic Acid / Azide Source / Benzyl Alcohol | Curtius Rearrangement | One-pot synthesis (e.g., using T3P®) | researchgate.net |

Multi-Step Synthetic Pathways for the Derivatization and Analogue Preparation of this compound

The value of this compound lies primarily in its role as a versatile chiral building block. Its structure can be strategically modified or incorporated into larger, more complex molecules, particularly in the field of medicinal chemistry where piperidine moieties are prevalent in many drug candidates. nih.govsnnu.edu.cn

Incorporating the (R)-2-oxopiperidin-3-yl carbamate scaffold into a larger molecule requires robust and high-yielding synthetic steps. The piperidinone ring serves as a rigid conformational anchor, while the protected amine provides a reactive handle for further elaboration after a deprotection step. This building block is a precursor to enantiomerically enriched 3-substituted piperidines, which are key components in pharmaceuticals such as the anticancer drug Niraparib and the antipsychotic agent Preclamol. nih.govsnnu.edu.cn The synthesis of such complex targets often involves multi-step sequences where careful planning of the reaction order and choice of reagents is paramount to success.

In any multi-step synthesis, the strategic use of protecting groups is essential to ensure chemoselectivity. wikipedia.org A protecting group masks a reactive functional group, allowing transformations to occur elsewhere in the molecule, and is then removed in a later step. organic-chemistry.orgwikipedia.org

The benzyl carbamate (Cbz or Z group) on the target molecule is itself an amine protecting group. Its key feature is its unique removal condition: catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst, Pd/C). masterorganicchemistry.com This deprotection method is exceptionally mild and occurs at neutral pH.

The power of this strategy becomes evident when used in conjunction with other protecting groups that are removed under different conditions. This concept is known as "orthogonal protection," where one group can be selectively removed without affecting the others. wikipedia.orguniurb.itstudysmarter.co.uk The most common orthogonal partners for the Cbz group in amine protection are:

Boc (tert-butoxycarbonyl): This group is stable to base and hydrogenolysis but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). organic-chemistry.orgmasterorganicchemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl): This group is stable to acid and hydrogenolysis but is removed by treatment with a mild base, such as a solution of piperidine in DMF. organic-chemistry.orgmasterorganicchemistry.com

The lactam N-H of the piperidinone ring may also require protection depending on the subsequent reaction conditions. N-alkenyl or N-Boc groups have been reported as effective protecting groups for lactams. researchgate.net By choosing an appropriate set of orthogonal protecting groups for different functionalities within a complex molecule, chemists can execute a synthetic sequence with precise control, deprotecting and reacting each site as needed. researchgate.net

Table 3: Comparison of Common Orthogonal Amine Protecting Groups

| Protecting Group | Abbreviation | Structure | Introduction Reagent | Deprotection Conditions | Orthogonal To | Reference(s) |

|---|---|---|---|---|---|---|

| Benzyloxycarbonyl | Cbz, Z | C₆H₅CH₂OC(O)- | Benzyl Chloroformate (Cbz-Cl) | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc | total-synthesis.commasterorganicchemistry.com |

| tert-Butoxycarbonyl | Boc | (CH₃)₃COC(O)- | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., TFA) | Cbz, Fmoc | organic-chemistry.orgmasterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂C(O)- | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Cbz, Boc | organic-chemistry.orgmasterorganicchemistry.comresearchgate.net |

Innovations in Synthetic Methodologies for R Benzyl 2 Oxopiperidin 3 Yl Carbamate Scaffolds

Application of Triphosgene-Mediated Lactamization for Oxopiperidinyl Derivatives

The formation of the lactam ring is a crucial step in the synthesis of oxopiperidinyl derivatives. Traditional methods for lactamization often require harsh conditions or expensive coupling agents, which can lead to significant waste and limited substrate scope. A modern and efficient alternative is the use of triphosgene (B27547) for mediating the cyclization of amino acids to form lactams.

Triphosgene, a stable solid and a safer alternative to phosgene (B1210022) gas, acts as a highly electrophilic reagent that facilitates rapid and mild lactamization. The reaction mechanism is proposed to proceed through the formation of an intermediate cyclic anhydride (B1165640), which then undergoes ring contraction to yield the desired lactam product. This methodology has been successfully applied to the synthesis of a variety of lactams in good yields, demonstrating its utility in constructing the core structure of oxopiperidinyl derivatives. The use of highly electrophilic reagents like triphosgene presents an attractive, less wasteful approach for lactam synthesis.

Micro-Flow Reactor Technology in the Synthesis of Chiral Piperidinone Carbamates

Continuous-flow systems, particularly micro-flow reactors, have emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods. total-synthesis.comnih.gov These benefits are especially pronounced in the synthesis of chiral pharmaceutical intermediates like (R)-benzyl (2-oxopiperidin-3-yl)carbamate. total-synthesis.com Micro-flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for maintaining chiral integrity and maximizing yield. organic-chemistry.org

The key features of micro-flow reactors, including superior heat and mass transfer due to a high surface-to-volume ratio, often result in increased selectivity and conversion. organic-chemistry.org For instance, temperature-sensitive reactions can be controlled more accurately, leading to higher diastereoselectivity compared to analogous batch reactions. organic-chemistry.org Furthermore, continuous flow processing can minimize the formation of side products caused by "over-irradiation" in photochemical reactions or "over-heating" in highly exothermic processes. organic-chemistry.org This technology is not only beneficial for small-scale synthesis in research and development but also offers straightforward scalability for industrial production by extending operation time or running systems in parallel. nih.govorganic-chemistry.org The integration of flow chemistry for the synthesis of carbamates has been demonstrated, highlighting its applicability in creating important chemical building blocks for the pharmaceutical industry. uni.lu

Table 1: Comparison of Batch vs. Micro-Flow Synthesis for a Generic Diastereoselective Reaction This table illustrates the typical improvements observed when switching from batch to micro-flow conditions for chiral syntheses, based on findings in the literature.

| Parameter | Batch Reaction | Micro-Flow Reaction | Reference |

|---|---|---|---|

| Reaction Time | 1 hour | 30 minutes | organic-chemistry.org |

| Temperature Control | Standard | High Precision | organic-chemistry.org |

| Diastereomeric Excess (d.e.) | 72% | 82% | organic-chemistry.org |

| Scalability | Difficult | Straightforward | nih.gov |

| Safety (for exothermic reactions) | Higher Risk | Improved Safety | organic-chemistry.org |

Selective Chemical Transformations on the this compound Core

The this compound core serves as a versatile scaffold for further chemical modifications, enabling the creation of diverse molecular architectures. The functional groups present—a secondary lactam, a carbamate (B1207046), and the piperidinone ring—offer multiple sites for selective transformations.

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis because of its stability under various conditions and its susceptibility to selective removal. chemicalbook.com It is generally stable to basic and mildly acidic conditions, which allows for selective reactions at other parts of the molecule without disturbing the protected amine. total-synthesis.com The most common method for Cbz group deprotection is catalytic hydrogenation, which cleaves the group to release the free amine, along with toluene (B28343) and carbon dioxide. total-synthesis.com This deprotection unmasks the 3-amino group of the piperidinone core, making it available for a wide range of derivatizations, such as acylation or alkylation, to build more complex molecules. A patent has described a process where a Cbz group on a similar piperidine (B6355638) ring is removed via hydrogenation to yield the corresponding amine, which is then reprotected with a Boc group. bldpharm.com

The lactam nitrogen of the piperidinone ring is another key site for chemical modification. It can potentially undergo N-alkylation reactions to introduce substituents on the ring. Such modifications are crucial for tuning the pharmacological properties of the final compound. The orthogonality of the Cbz group is advantageous here, as it would remain intact under many alkylating conditions, allowing for a stepwise and controlled diversification of the scaffold.

While specific examples of extensive derivatization on the this compound core are not widely detailed, the foundational chemistry of its constituent parts suggests significant potential for its use in constructing libraries of complex molecules. The strategic use of the Cbz protecting group allows for selective and sequential reactions, making this scaffold a valuable intermediate in synthetic chemistry.

Table 2: Potential Selective Transformations on the this compound Core This table outlines potential reactions based on the known reactivity of the functional groups within the molecule.

| Reaction Site | Transformation | Reagents/Conditions | Resulting Functional Group | Reference Concept |

|---|---|---|---|---|

| Carbamate Group | Cbz Deprotection | H₂, Pd/C | Primary Amine | total-synthesis.com |

| Lactam Nitrogen | N-Alkylation | Alkyl halide, Base | N-Alkyl Lactam | libretexts.org |

| Resulting Amine (after deprotection) | N-Acylation | Acyl chloride, Base | Amide | organic-chemistry.org |

| Resulting Amine (after deprotection) | N-Alkylation | Reductive Amination | Secondary/Tertiary Amine | organic-chemistry.org |

The Pivotal Role of R Benzyl 2 Oxopiperidin 3 Yl Carbamate As a Chiral Building Block and Intermediate

Precursor in the Synthesis of Chiral Phosphonate (B1237965) Analogues

The synthesis of chiral phosphonates is an area of significant research interest due to their role as analogues of amino acids and their potential as enzyme inhibitors. The general strategies for creating chiral phosphonates often involve asymmetric catalysis or the use of chiral starting materials to introduce the desired stereochemistry. nih.gov However, a direct and documented synthetic route for the preparation of chiral phosphonate analogues originating from (R)-Benzyl (2-oxopiperidin-3-yl)carbamate is not prominently featured in the available scientific literature. While methods for the synthesis of phosphonate derivatives of piperidine (B6355638) exist, a specific pathway utilizing this particular carbamate-protected piperidinone as a precursor is not described in the searched literature. nih.gov

Contribution to the Chemical Synthesis of Peptidomimetics Featuring the Oxopiperidinyl Moiety

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. researchgate.net The incorporation of rigid cyclic scaffolds, such as the oxopiperidinyl moiety, is a common strategy in the design of peptidomimetics to constrain the conformation and enhance binding to biological targets. The 3-amino-2-piperidone structure, which is the core of this compound, is recognized as a potential scaffold for peptidomimetics. nih.gov However, specific examples of peptidomimetics that are synthesized using this compound and feature the oxopiperidinyl moiety are not extensively detailed in the available scientific reports. While the synthesis of various piperidine derivatives for pharmacological applications is a broad area of research, the direct contribution of this specific chiral building block to the synthesis of peptidomimetics with an oxopiperidinyl group is not clearly established in the literature. duke.edunih.gov

Development of Advanced Prodrug Strategies Utilizing the Piperidinone Carbamate (B1207046) Scaffold

Prodrug design is a widely used strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. nih.gov The carbamate linkage is a common functional group used in prodrugs, which can be designed to be cleaved in vivo to release the active pharmaceutical ingredient. researchgate.net Lactam-containing compounds have also been the subject of prodrug research. researchgate.netduke.edunih.gov The piperidinone carbamate scaffold present in this compound possesses the necessary features for potential development into a prodrug system. However, a review of the available literature did not yield specific examples of advanced prodrug strategies that are explicitly based on the this compound scaffold.

Applications of R Benzyl 2 Oxopiperidin 3 Yl Carbamate Derivatives in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Enzyme Inhibitors Incorporating the Chiral Oxopiperidinyl Core

The unique conformation of the oxopiperidinyl ring allows for the strategic placement of functional groups that can mimic natural substrates or bind to specific pockets within an enzyme's active site. This has made it a valuable starting point for the rational design of highly selective enzyme inhibitors.

Glycolysis, the metabolic pathway that converts glucose into energy, is often upregulated in cancer cells to support their rapid growth and proliferation. acs.org Enolase, a key enzyme in the penultimate step of this pathway, has emerged as a therapeutic target. acs.org Specifically, cancers with a homozygous deletion of the ENO1 gene are highly dependent on its paralogous isoform, enolase 2 (ENO2), for survival. This genetic vulnerability presents a therapeutic window for selective ENO2 inhibition. acs.org

Researchers have developed phosphonate (B1237965) inhibitors that mimic the natural substrate of enolase. Starting with the known pan-enolase inhibitor phosphoacetohydroxamate (PhAH), molecular docking studies led to the design of derivatives with improved specificity for human ENO2. acs.org One such derivative, a 1-hydroxy-2-oxopiperidin-3-yl phosphonate known as HEX, was identified as a potent, substrate-competitive inhibitor of ENO2. acs.org To improve its drug-like properties for potential use in treating ENO1-deleted cancers like glioblastoma, a prodrug strategy was employed. acs.org

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease that is essential for the virus's life cycle, playing a critical role in the replication and transcription process. nih.govnih.gov Its highly conserved nature makes it an attractive target for antiviral drug development. scienceopen.com Several inhibitors have been designed based on peptidomimetic scaffolds that fit into the protease's active site.

Derivatives incorporating a γ-lactam ring, which is structurally similar to the 2-oxopiperidinyl core, have shown significant promise. For instance, the compounds GC373 and its prodrug GC376, originally developed for feline coronaviruses, were repurposed as SARS-CoV-2 Mpro inhibitors. nih.gov These molecules feature a (S)-γ-lactam group at the P1 position of the peptide framework and a benzyl (B1604629) moiety at the P3 position. nih.gov They were found to inhibit SARS-CoV-2 Mpro with IC₅₀ values in the sub-micromolar range. nih.gov Further optimization of this scaffold has led to the discovery of even more potent inhibitors. For example, compound 16b-3 , a derivative based on a benzoisothiazolone scaffold, displayed an IC₅₀ value of 116 nM against SARS-CoV-2 Mpro. nih.gov These compounds often act as irreversible inhibitors by forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site. nih.govscienceopen.com

Table 1: Inhibitory Activity of Selected Compounds Against SARS-CoV-2 Mpro

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| GC373 | SARS-CoV-2 Mpro | 0.40 | nih.gov |

| GC376 | SARS-CoV-2 Mpro | 0.19 | nih.gov |

| 16b-3 | SARS-CoV-2 Mpro | 0.116 | nih.gov |

| Ebsulfur | SARS-CoV-2 Mpro | 0.490 | nih.gov |

Structure-Activity Relationship (SAR) Studies on Chiral Piperidinone Carbamates

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into clinical candidates. For chiral piperidinone carbamates, these studies focus on how stereochemistry and modifications to the core structure influence biological activity.

Stereochemistry is a critical determinant of a drug's action, affecting its binding to targets, metabolic stability, and transport across membranes. nih.gov Natural products are typically biosynthesized as single enantiomers, and this chirality is often essential for their biological function. nih.gov For chiral molecules, different stereoisomers can exhibit vastly different potencies and pharmacological profiles. nih.govresearchgate.net

In the context of piperidinone-based inhibitors, the absolute configuration at the chiral center (the 3-position of the piperidinone ring) is paramount. This specific three-dimensional arrangement dictates how the molecule fits into the binding site of a target protein. An incorrect stereoisomer may fail to make the necessary interactions for effective binding, leading to a significant drop or complete loss of activity. nih.gov For example, studies on other chiral compounds, such as 3-Br-acivicin isomers, have shown that only the natural (5S, αS) configuration results in potent biological activity, while other isomers are only moderately active or inactive. nih.gov This highlights that biological systems, including enzymes and transport proteins, are often stereoselective. nih.gov The determination of absolute configuration is therefore an essential step in drug design and is often achieved by comparing experimental data from techniques like Vibrational Circular Dichroism (VCD) with theoretical calculations. nih.gov

Rational drug design involves the iterative modification of a lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. researchgate.netnih.gov For molecules based on the (R)-Benzyl (2-oxopiperidin-3-yl)carbamate scaffold, both the benzyl carbamate (B1207046) and piperidinone moieties are key sites for modification.

The benzyl carbamate group often interacts with specific subsites within a target enzyme. Modifications to the benzyl ring, such as adding substituents or replacing it with other aromatic or heterocyclic systems, can fine-tune these interactions. researchgate.net For instance, in the development of SARS-CoV-2 Mpro inhibitors, replacing a benzyl group with a trifluoromethyl-substituted moiety led to a significant improvement in potency by forming additional hydrogen bonds within the enzyme's active site. researchgate.net

The piperidinone ring itself can also be modified. In the development of MDM2 inhibitors, which feature a piperidinone core, extensive modification of the N-alkyl substituent was undertaken to improve metabolic stability and reduce structural complexity. nih.gov This optimization led to the discovery of AMG 232, a potent inhibitor that advanced to clinical trials for cancer treatment. nih.gov These examples demonstrate how targeted chemical changes, guided by an understanding of the molecule-target interactions, can lead to superior therapeutic agents. researchgate.netnih.gov

Prodrug Design and Development for Piperidinone-Based Therapeutics to Enhance Pharmacological Profiles

A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body through enzymatic or chemical processes. irjmets.comslideshare.net This strategy is widely used to overcome challenges such as poor solubility, low membrane permeability, rapid first-pass metabolism, and toxicity. irjmets.comrsc.orgnih.gov

For piperidinone-based therapeutics, the prodrug approach has been successfully applied to improve their pharmacokinetic properties. nih.govnih.gov A key example is in the development of enolase inhibitors for cancer. The active compound, a 1-hydroxy-2-oxopiperidin-3-yl phosphonate (HEX), was converted into a bis-pivaloyoxymethyl (POM) prodrug, known as POMHEX. acs.org This modification masks the polar phosphonate group, enhancing the molecule's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for treating brain tumors like glioblastoma. acs.org Once inside the target cells, cellular enzymes cleave the POM groups, releasing the active HEX inhibitor. acs.org

Similarly, carbamate ester derivatives have been explored as prodrugs for other piperidine-containing compounds. nih.gov These derivatives can protect a phenolic hydroxyl group from rapid metabolism, allowing the compound to bypass the first-pass effect in the liver and achieve significantly higher plasma concentrations of the parent drug. nih.gov For example, the 4-isopropylphenylcarbamate derivative of a phenolic piperidine (B6355638) compound led to a 90-fold increase in plasma levels of the active drug compared to when the parent drug was administered orally. nih.gov These examples underscore the power of prodrug strategies to unlock the therapeutic potential of promising piperidinone-based compounds. acs.orgrsc.org

Advanced Analytical and Spectroscopic Characterization of R Benzyl 2 Oxopiperidin 3 Yl Carbamate and Its Derivatives

X-ray Crystallography for Confirmation of Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry and three-dimensional conformation of crystalline molecules. For a chiral compound like (R)-Benzyl (2-oxopiperidin-3-yl)carbamate, obtaining a single crystal of suitable quality is a critical first step.

While specific crystallographic data for this compound is not widely published, the general methodology for such an analysis is well-established. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions. In a study on related heterocyclic compounds, colorless plates suitable for X-ray diffraction were grown by layering a solution of the compound in methanol (B129727) with isopropyl ether over a week. nih.gov Data collection is typically performed using a diffractometer equipped with a CCD detector. nih.gov

For chiral molecules, the determination of the absolute configuration is often achieved through the anomalous dispersion of X-rays by the atoms in the crystal. By collecting data at a specific wavelength, typically near the absorption edge of a heavier atom in the structure (or by using a chiral derivatizing agent containing a heavy atom), it is possible to distinguish between the two enantiomers. The Flack parameter is a critical value calculated during structure refinement that indicates the correctness of the assigned absolute stereochemistry; a value close to zero confirms the assignment. nih.gov

The resulting crystal structure would reveal the precise bond lengths, bond angles, and torsional angles of this compound. This includes the conformation of the piperidinone ring (e.g., chair, boat, or twist-boat) and the spatial orientation of the benzyl (B1604629) carbamate (B1207046) substituent relative to the ring. Such data is invaluable for understanding structure-activity relationships and for computational modeling studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of 155-160 ppm. rsc.org The carbonyl carbon of the piperidinone lactam would likely resonate at a lower field, typically around 170-175 ppm. The benzylic carbon is expected around 67 ppm, and the aromatic carbons would appear between 127-136 ppm. rsc.orgrsc.org The chemical shifts of the aliphatic carbons in the piperidinone ring would be found at a higher field.

The purity of a sample of this compound can be assessed by the absence of signals from impurities in the NMR spectra. The integration of the proton signals in the ¹H NMR spectrum can also be used to confirm the ratio of different protons in the molecule, further verifying its identity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl Aromatic Protons | 7.30 - 7.45 (m) | 127.0 - 128.5 |

| Benzyl CH₂ | ~5.2 (s) | ~67.0 |

| Carbamate C=O | - | ~156.0 |

| Piperidinone C=O | - | ~173.0 |

| Piperidinone CH (chiral center) | Multiplet | Respective aliphatic region |

| Piperidinone CH₂ | Multiplets | Respective aliphatic region |

| NH (carbamate) | Broad singlet | - |

| NH (lactam) | Broad singlet | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Applications in Compound Verification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. It is also a valuable tool for monitoring the progress of chemical reactions.

The molecular weight of this compound is 248.28 g/mol . unife.it In a mass spectrum, this would be observed as the molecular ion peak (M⁺) or, more commonly in modern electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) techniques, as a protonated molecule [M+H]⁺ at m/z 249.12337 or a sodiated adduct [M+Na]⁺ at m/z 271.10531. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, which can be used to confirm the elemental formula (C₁₃H₁₆N₂O₃).

The fragmentation pattern of this compound under collision-induced dissociation (CID) can provide valuable structural information. Based on studies of similar benzyl carbamate-containing molecules, a characteristic fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl or tropylium (B1234903) cation at m/z 91. nih.govmdpi.com Another common fragmentation is the loss of the entire benzyloxycarbonyl group. The fragmentation of N-alkoxycarbonyl derivatives often involves the initial loss of benzyl alcohol to form an isocyanate intermediate. lookchem.com

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (predicted) |

| [M+H]⁺ | 249.12337 |

| [M+Na]⁺ | 271.10531 |

| [M-H]⁻ | 247.10881 |

| [M+K]⁺ | 287.07925 |

| [M+H-H₂O]⁺ | 231.11335 |

Data sourced from PubChemLite. nih.gov

In a synthetic context, MS can be used to monitor the progress of the reaction that forms this compound by tracking the disappearance of the starting materials and the appearance of the product's molecular ion peak.

High-Performance Liquid Chromatography (HPLC) for Purification, Purity Assessment, and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and purity assessment of chemical compounds. For a chiral molecule like this compound, chiral HPLC is essential for determining its enantiomeric purity.

For the purification and purity assessment of the compound, reversed-phase HPLC is commonly employed. A typical system would use a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound.

The critical analysis for a chiral compound is the determination of its enantiomeric excess (ee). This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are widely used for the separation of a broad range of chiral molecules. unife.itmdpi.com For instance, cellulose tris(3,5-dichlorophenylcarbamate) has shown excellent enantioselectivity for related chiral sulfoxides. nih.gov The mobile phase for chiral separations is often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. A successful chiral separation would show two distinct peaks for the (R)- and (S)-enantiomers. The enantiomeric excess can be calculated from the relative areas of these two peaks.

Table 3: Illustrative Chiral HPLC Method Parameters

| Parameter | Example Value/Condition |

| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Note: The optimal conditions would need to be determined experimentally.

Application of Marfey's Analysis for Stereochemical Assignment in Complex Derivatives

Marfey's analysis is a powerful and widely used method for determining the absolute stereochemistry of chiral primary and secondary amines and amino acids. wiley-vch.denih.gov This technique is particularly useful for complex derivatives of this compound, especially if the amine is deprotected or further modified.

The method involves the derivatization of the chiral amine with Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), or its D-enantiomer. nih.gov The reaction of the chiral amine with L-FDAA produces a pair of diastereomers. These diastereomers have different physical properties and can be separated by reversed-phase HPLC. The elution order of these diastereomers is predictable based on the stereochemistry of the original amine. Typically, the L-amine derivative elutes earlier than the D-amine derivative when derivatized with L-FDAA.

To perform Marfey's analysis on a derivative of this compound, the carbamate group would first need to be cleaved to yield the free 3-aminopiperidin-2-one (B154931). This amine would then be reacted with L-FDAA. The resulting diastereomeric product would be analyzed by HPLC, and its retention time would be compared to that of the diastereomer formed from the corresponding (S)-3-aminopiperidin-2-one and L-FDAA. This comparison allows for the unambiguous assignment of the absolute stereochemistry at the C3 position.

Advanced versions of Marfey's method, often coupled with mass spectrometry (LC-MS), enhance the sensitivity and reliability of the analysis, making it applicable to very small sample quantities and complex mixtures. nih.gov Isotope-labeled Marfey's reagents have also been developed to further improve the accuracy of quantification and identification of stereoisomers in complex biological samples. rsc.orgnih.gov

Emerging Research Avenues and Future Directions for R Benzyl 2 Oxopiperidin 3 Yl Carbamate

Development of Novel and Sustainable Synthetic Routes for Scalable Production

The efficient and scalable synthesis of enantiomerically pure piperidin-2-one derivatives is a critical goal for industrial applications. Current research focuses on overcoming the limitations of existing methods, which can involve costly raw materials and conditions that are difficult to scale up. researchgate.net One of the key challenges in producing chiral piperidones is achieving high diastereomeric excess in a reproducible and cost-effective manner. researchgate.net

Future synthetic strategies are moving towards multi-component reactions that construct the piperidine (B6355638) ring in a single step from simple precursors. ajchem-a.com For the carbamate (B1207046) functional group, innovative methods are being developed that avoid hazardous reagents like phosgene (B1210022). nih.gov A promising approach involves the three-component coupling of amines, carbon dioxide (CO2), and halides, which proceeds under mild conditions and prevents common side reactions like overalkylation. organic-chemistry.org The direct transformation of Boc-protected amines into carbamates using a simple base like lithium tert-butoxide also presents a sustainable, metal-free alternative that is scalable to the gram level. rsc.org Such advancements are crucial for making the production of (R)-Benzyl (2-oxopiperidin-3-yl)carbamate and related structures economically viable and environmentally sound.

Table 1: Comparison of Synthetic Methodologies for Carbamate and Piperidone Scaffolds

| Methodology | Key Features | Advantages | Potential for Scalability |

|---|---|---|---|

| Asymmetric Alkylation | Use of chiral auxiliaries to control stereochemistry. | High diastereomeric excess achievable. | Can be limited by cost of auxiliaries and reagents. researchgate.net |

| Multi-component Reactions | One-pot synthesis from multiple simple starting materials. | High atom economy, reduced waste, operational simplicity. ajchem-a.com | Excellent, simplifies manufacturing workflow. |

| CO2-based Carbamate Synthesis | Utilizes carbon dioxide as a C1 building block. | Use of a cheap, abundant, and non-toxic reagent. organic-chemistry.orgpsu.edu | Good, aligns with green chemistry principles. |

| Metal-Free Carbamate Formation | Bypasses the need for metal catalysts. | Avoids potential metal contamination in the final product. rsc.org | High, demonstrated at the gram-scale. rsc.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Significantly reduced reaction times, often higher yields. nih.gov | Moderate to good, depending on reactor technology. |

Exploration of Undiscovered Therapeutic Applications for Chiral Oxopiperidinyl Carbamate Scaffolds

The piperidine ring is a common feature in many bioactive compounds, and its derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ajchem-a.com The 2-piperidone (B129406) scaffold, in particular, is emerging as a promising framework for tackling complex diseases.

Recent studies have focused on designing 2-piperidone derivatives as agents for treating neurodegenerative conditions like Alzheimer's disease. nih.gov These compounds have shown a significant ability to inhibit the self-aggregation of β-amyloid plaques, a key pathological hallmark of the disease. nih.gov Furthermore, select derivatives demonstrated potent anti-inflammatory properties in microglia cells, suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov This dual-action capability—targeting both protein aggregation and neuroinflammation—highlights the potential of the oxopiperidinyl scaffold in developing multifunctional agents for Alzheimer's. nih.gov The chiral nature of this compound is particularly important, as stereochemistry often plays a critical role in a molecule's interaction with biological targets.

Table 2: Investigated Biological Activities of Piperidine and Piperidone Derivatives

| Therapeutic Area | Mechanism of Action | Representative Finding | Reference |

|---|---|---|---|

| Alzheimer's Disease | Inhibition of β-amyloid aggregation and neuroinflammation. | Compound 7q showed 59.11% inhibition of Aβ(1-42) self-aggregation at 20 μM. | nih.gov |

| Alzheimer's Disease | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). | Inhibitor 86a strongly inhibited AChE with an IC50 value of 2.13 nM. | ajchem-a.com |

| Antibacterial | Inhibition of bacterial growth. | 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong activity against Gram-positive bacteria. | nih.gov |

| General Pharmacology | Various | Piperidine derivatives exhibit antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. | ajchem-a.com |

Integration into Advanced Drug Delivery Systems for Enhanced Bioavailability and Targeting

A significant hurdle in drug development is the poor water solubility and low bioavailability of many promising active pharmaceutical ingredients (APIs). nih.gov Advanced drug delivery systems offer a strategy to overcome these challenges. The structure of this compound could be strategically modified for integration into such systems.

One approach is the creation of polymer-drug conjugates. By attaching the molecule to a hydrophilic polymer like poly(2-oxazoline) (POx) or polyglycerol (PG), its solubility and circulation time in the bloodstream could be dramatically improved. nih.gov These polymers can act as a "stealth" coating, helping the drug evade the immune system and reach its target tissue more effectively. nih.gov Furthermore, the carbamate linkage itself could be designed as a cleavable linker, releasing the active drug payload only under specific physiological conditions, such as the acidic environment of a tumor or the enzymatic activity within a target cell. This would enhance the drug's therapeutic index by concentrating its action where it is needed most and minimizing off-target effects.

Adoption of Green Chemistry Principles in the Synthesis and Application of Chiral Carbamates

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. The synthesis of chiral carbamates like this compound is an area ripe for such innovation. rsc.org A primary goal is to replace toxic reagents traditionally used in carbamate synthesis, such as phosgene and its derivatives. nih.govpsu.edu

Green synthetic routes focus on using carbon dioxide as a benign and renewable C1 source, reacting it directly with amines and alcohols. psu.edursc.org These reactions can often be performed in environmentally friendly solvents like water or under solvent-free conditions. ajchem-a.com The use of basic catalysts, which can be heterogeneous and therefore easily recovered and reused, further enhances the sustainability of the process. nih.gov Another green technique is the use of microwave irradiation, which can drastically shorten reaction times and improve energy efficiency compared to conventional heating. nih.gov By embracing these principles, the synthesis of chiral carbamates can become not only safer and more efficient but also more sustainable. rsc.org

Q & A

Q. What are the recommended storage and handling protocols for (R)-Benzyl (2-oxopiperidin-3-yl)carbamate to maintain stability in laboratory settings?

- Methodological Answer : Store the compound at 2–8°C in a dry environment to prevent moisture absorption. For long-term stability (up to 6 months), aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles by dividing solutions into single-use vials. Use inert gas purging (e.g., nitrogen) for sensitive preparations. Handling should involve nitrile gloves, safety goggles, and lab coats to minimize exposure, as toxicological data are limited .

Q. How should researchers prepare stock solutions of this compound to ensure solubility and reproducibility?

- Methodological Answer : Dissolve the compound in anhydrous DMSO or ethanol at 10 mM concentration. If precipitation occurs, warm the solution to 37°C and sonicate for 10–15 minutes. Centrifuge at 10,000 rpm for 5 minutes to remove insoluble particulates. Validate solubility using UV-Vis spectroscopy at 248 nm (molar absorptivity: ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹). Aliquot working solutions to avoid oxidative degradation .

Q. What safety measures are critical when handling this compound given incomplete toxicological profiles?

- Methodological Answer : Conduct all manipulations in a fume hood with negative pressure. Use double-gloving and chemical-resistant aprons. In case of skin contact, wash with 10% polyethylene glycol 400 in water for 15 minutes. For accidental ingestion, administer activated charcoal (1 g/kg body weight) within 30 minutes. Toxicity screening using in vitro hepatocyte assays (e.g., HepG2 cells) is recommended to assess metabolic stability .

Advanced Research Questions

Q. What synthetic strategies optimize the stereoselective synthesis of this compound?

- Methodological Answer : Employ a chiral auxiliary approach using (R)-BINOL-derived catalysts to control stereochemistry at the piperidin-3-yl carbamate group. Key steps include:

- Step 1 : Boc protection of the piperidine nitrogen under anhydrous THF at -20°C.

- Step 2 : Carbamate formation via reaction with benzyl chloroformate in the presence of DMAP (5 mol%).

- Step 3 : Deprotection using TFA/CH₂Cl₂ (1:4 v/v) at 0°C.

Monitor enantiomeric excess (ee) by chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15, 1.0 mL/min) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.35–7.28 (m, 5H, benzyl aromatic), δ 5.10 (s, 2H, CH₂Ph), δ 4.25 (q, J = 6.8 Hz, 1H, piperidine C3-H).

- IR : Confirm carbamate C=O stretch at 1690–1710 cm⁻¹ and piperidinone C=O at 1645 cm⁻¹.

- HRMS : Calculate exact mass (C₁₃H₁₆N₂O₃⁺ requires m/z 248.1162). Discrepancies >3 ppm indicate impurities .

Q. What in vitro assays are suitable for evaluating the inhibitory activity of this compound against serine proteases?

- Methodological Answer : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) in a 96-well plate format. Pre-incubate the compound (1–100 µM) with trypsin-like proteases (10 nM) in Tris-HCl buffer (pH 7.4) for 15 minutes. Measure fluorescence (λₑₓ = 380 nm, λₑₘ = 460 nm) every 30 seconds for 1 hour. Calculate IC₅₀ using nonlinear regression (GraphPad Prism). Validate reversibility via dialysis assays .

Q. How do pH and temperature variations impact the stability of this compound in aqueous buffers?

- Methodological Answer : Conduct accelerated stability studies:

- pH 2–9 : Incubate at 37°C for 24 hours. Quantify degradation via LC-MS (C18 column, 0.1% formic acid/acetonitrile gradient). Hydrolysis is minimal below pH 5 but accelerates at pH >7 due to carbamate cleavage.

- Temperature : At 60°C, half-life (t₁/₂) is 8 hours in PBS (pH 7.4). Stabilize with 0.1% BSA or cyclodextrin derivatives .

Q. Which chromatographic techniques are optimal for purifying this compound during scale-up synthesis?

- Methodological Answer : Use preparative HPLC with a C18 column (250 × 21.2 mm, 5 µm) and isocratic elution (acetonitrile:water 65:35, 15 mL/min). Collect fractions at 8–10 minutes. For challenging diastereomer separation, employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate). Validate purity (>98%) by analytical HPLC with UV detection at 210 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.